molecular formula C20H17BrN4O2S B14954748 N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

Cat. No.: B14954748
M. Wt: 457.3 g/mol
InChI Key: IBEKVKAPKFCJNY-UHFFFAOYSA-N
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Description

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is a complex organic compound that features an indole and pyridazine moiety. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The presence of the pyridazine ring further enhances its potential for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where indole derivatives are prepared by reacting phenylhydrazine with aldehydes or ketones under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

The pyridazine moiety can be synthesized through the reaction of hydrazine with diketones or α,β-unsaturated carbonyl compounds. The final step involves coupling the brominated indole derivative with the pyridazine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-diones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The bromine atom on the indole ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyridazine ring can interact with nucleic acids and proteins, affecting cellular processes. These interactions can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide
  • N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide

Uniqueness

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is unique due to the presence of the bromine atom, which can enhance its biological activity and reactivity compared to its chloro and fluoro analogs. The combination of the indole and pyridazine moieties also provides a versatile scaffold for further modification and optimization for various applications .

Properties

Molecular Formula

C20H17BrN4O2S

Molecular Weight

457.3 g/mol

IUPAC Name

N-[2-(6-bromoindol-1-yl)ethyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C20H17BrN4O2S/c21-15-4-3-14-7-9-24(17(14)12-15)10-8-22-19(26)13-25-20(27)6-5-16(23-25)18-2-1-11-28-18/h1-7,9,11-12H,8,10,13H2,(H,22,26)

InChI Key

IBEKVKAPKFCJNY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)Br

Origin of Product

United States

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